Microcystin LY

概要

説明

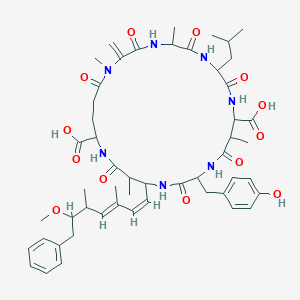

Microcystin-LY is a variant of microcystins, which are cyclic heptapeptide toxins produced by certain strains of cyanobacteria, commonly known as blue-green algae. These toxins are known for their potent hepatotoxic effects and are a significant concern in water bodies experiencing algal blooms. Microcystin-LY, like other microcystins, contains a unique amino acid called ADDA (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-deca-4,6-dienoic acid), which is crucial for its toxicity .

作用機序

Target of Action

Microcystin-LY (MC-LY) is a variant of microcystin, a group of toxins produced by cyanobacteria. The primary targets of MC-LY are proteins that regulate various biological functions. These include proteins involved in metabolism and the immune system, inflammation, neuronal conduction, renin–angiotensin signaling, thyroid hormone homeostasis, and cancer-promoting processes .

Mode of Action

MC-LY interacts with its targets through complex interactions. It binds onto distinct molecular targets, which could generate biochemical alterations through a number of signal transduction pathways . This binding affinity and interaction with proteins lead to cellular dysregulation, potentially leading to the development of several diseases, including cancer .

Biochemical Pathways

MC-LY’s interaction with its targets affects various biochemical pathways. For instance, it can disrupt cell ultrastructure and function by inducing oxidative stress and inhibiting protein phosphatase activity . It also has the potential to alter cell morphology, abnormal cell migration, and invasion, leading to genetic damage .

Pharmacokinetics

MC-LY is characterized by low intestinal absorption, rapid and specific distribution to the liver, moderate metabolism to glutathione and cysteinyl conjugates, and low urinary and fecal excretion . These ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact the bioavailability of MC-LY in the body.

Result of Action

The action of MC-LY can lead to a series of cytotoxic effects. These include decreased cell viability, induced autophagy, apoptosis and necrosis, altered cell cycle, altered cell morphology, abnormal cell migration and invasion, as well as leading to genetic damage . These effects are related to the damage of various ultrastructures and functions such as cell membranes and mitochondria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MC-LY. It is generally produced by cyanobacteria in freshwater systems . The occurrence of algal blooms, which are often dominated by cyanobacteria, has increased over time due to anthropogenic input of certain nutrients into natural water bodies . These environmental conditions can influence the production and toxicity of MC-LY.

生化学分析

Biochemical Properties

Microcystin-LY interacts with various enzymes, proteins, and other biomolecules. It has a strong affinity for serine/threonine protein phosphatases (PPs), acting as an inhibitor of this group of enzymes . This interaction triggers a cascade of events that can lead to cytotoxic effects .

Cellular Effects

Microcystin-LR can induce a series of cytotoxic effects, including decreased cell viability, induced autophagy, apoptosis and necrosis, altered cell cycle, altered cell morphology, abnormal cell migration and invasion, and genetic damage . These effects are related to the damage of various ultrastructures and functions such as cell membranes and mitochondria .

Molecular Mechanism

Microcystin-LY exerts its effects at the molecular level through several mechanisms. It binds with high affinity to certain protein phosphatases involved in a wide range of regulatory pathways, including those responsible for cytoskeletal structure, cell replication, stress responses, and DNA repair . This binding inhibits the activity of these enzymes, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Microcystin-LY can change over time in laboratory settings. For example, studies have shown that short-term incubations at higher temperatures result in lower amounts of freely soluble microcystin than incubations at lower temperatures . Moreover, the toxin is chemically stable but undergoes bio-degradation in natural water reservoirs .

Dosage Effects in Animal Models

The effects of Microcystin-LY vary with different dosages in animal models. For instance, studies have shown that low doses of Microcystin-LY lead to apoptosis primarily through certain pathways, whereas high doses cause apoptosis via a reactive oxygen species (ROS) pathway .

Metabolic Pathways

Microcystin-LY is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels . For example, it inhibits the activity of protein phosphatase-1 (PP1) and -2A (PP2A), which are involved in a wide range of regulatory pathways .

Transport and Distribution

Once ingested, Microcystin-LY travels to the liver via the bile acid transport system, where most is stored, though some remains in the bloodstream and may contaminate tissue .

Subcellular Localization

Microcystin-LY has been found in various subcellular locations. For instance, in a study conducted on medaka fish, Microcystin-LY was found in the connective tissue of the ovary and the testis, as well as in oocytes and degenerative spermatocyte-like structures . This observation constitutes the first observation of the presence of Microcystin-LY in the reproductive cell of a vertebrate model with in vivo study .

準備方法

Synthetic Routes and Reaction Conditions

Microcystin-LY is typically isolated from cyanobacteria such as Microcystis aeruginosa. The isolation process involves culturing the cyanobacteria, followed by extraction and purification using techniques like liquid chromatography and mass spectrometry . Synthetic routes for microcystins are complex due to their cyclic structure and the presence of non-standard amino acids. The synthesis involves multiple steps, including peptide bond formation, cyclization, and incorporation of the ADDA moiety .

Industrial Production Methods

Industrial production of microcystins, including Microcystin-LY, is not common due to their toxicity and the complexity of their synthesis. for research purposes, they are produced in controlled laboratory environments using cyanobacterial cultures. The production involves optimizing growth conditions to maximize toxin yield, followed by extraction and purification .

化学反応の分析

Types of Reactions

Microcystin-LY undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding its stability, degradation, and interaction with other compounds .

Common Reagents and Conditions

Oxidation: Microcystin-LY can be oxidized using reagents like hydrogen peroxide or ozone under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions, leading to the formation of different microcystin analogs.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted analogs of Microcystin-LY. These products are studied to understand the toxin’s behavior in different environmental conditions .

科学的研究の応用

Health Impacts

Research indicates that exposure to microcystins, including MC-LY, is associated with hepatotoxicity in both humans and animals. A notable study identified increased liver weight and lesions in rats exposed to microcystin-LR, which serves as a reference for assessing the toxicity of other microcystins like MC-LY . The lowest-observed-adverse-effect level (LOAEL) for microcystin exposure was determined to be 50 μg/kg/day based on liver toxicity indicators .

Detection Methods

The detection of microcystins in water bodies is crucial for public health and environmental safety. Various analytical methods have been developed for the quantification of MC-LY in environmental samples. Techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and enzyme-linked immunosorbent assays (ELISA) are commonly employed .

Table 1: Comparison of Detection Methods for Microcystins

| Method | Sensitivity | Specificity | Limitations |

|---|---|---|---|

| HPLC-MS | High | High | Requires expensive equipment |

| ELISA | Moderate | Moderate | Potential cross-reactivity |

| Biosensors | Variable | High | Emerging technology, less established |

Case Studies

In a study conducted on water samples from various sources, including lakes and rivers, microcystins were detected in 91% of the samples analyzed. The study highlighted the prevalence of MC-LY alongside other congeners like MC-LR and MC-RR, emphasizing the need for regular monitoring of cyanobacterial blooms .

Enzyme Inhibition Assays

MC-LY is frequently used in biochemical assays to study enzyme inhibition mechanisms. Its ability to inhibit PP1 and PP2A makes it a valuable tool for researchers investigating cellular signaling pathways and the effects of phosphatase inhibition on cell function .

Pharmacological Research

Due to its biological activity, microcystin LY has potential applications in pharmacological research aimed at developing therapeutic agents targeting diseases related to dysregulated phosphatase activity. Its intermediate toxicity compared to other microcystins suggests it could serve as a lead compound for drug development while minimizing adverse effects .

Method Development

Continued advancements in detection methods are necessary to enhance sensitivity and specificity for microcystin detection in environmental samples. Future research should focus on developing rapid biosensors that can provide real-time monitoring capabilities for water quality assessment.

Ecotoxicological Studies

Further ecotoxicological studies are required to understand the long-term impacts of microcystins, including MC-LY, on aquatic ecosystems and food chains. This includes assessing the bioaccumulation potential of these toxins in aquatic organisms.

類似化合物との比較

Microcystin-LY is one of many microcystin variants, each differing slightly in their amino acid composition. Similar compounds include:

Microcystin-LR: Contains leucine and arginine, known for its high toxicity.

Microcystin-RR: Contains two arginine residues, slightly less toxic than Microcystin-LR.

Microcystin-YR: Contains tyrosine and arginine, with toxicity similar to Microcystin-LR.

Microcystin-LY is unique due to its specific amino acid composition, which affects its toxicity and interaction with biological molecules .

生物活性

Microcystin LY (MC-LY) is a cyclic heptapeptide produced by cyanobacteria, particularly Microcystis aeruginosa. It is part of a larger group of toxins known as microcystins, which are recognized for their potent hepatotoxic effects. This article explores the biological activity of MC-LY, including its mechanisms of action, toxicity profiles, and relevant case studies.

Microcystins are characterized by their cyclic structure and the presence of a unique side chain known as ADDA (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid). The biological activity of MC-LY is primarily attributed to its ability to inhibit protein phosphatases 1 and 2A (PP1 and PP2A), which are critical in regulating various cellular processes including cell division and apoptosis. The inhibition of these phosphatases leads to the disruption of cellular signaling pathways, resulting in cell death, particularly in hepatocytes (liver cells) .

Toxicity Profile

The toxicity of MC-LY has been assessed through various studies, revealing significant effects on liver function and overall health. The LD50 (lethal dose for 50% of the population) for MC-LY varies based on the route of administration:

- Intraperitoneal LD50 : Approximately 25–150 µg/kg in mice.

- Oral LD50 : Approximately 5000 µg/kg in mice .

These values indicate that MC-LY is highly toxic, especially through direct exposure routes.

Case Studies

- Epidemiological Studies : An outbreak among army recruits exposed to contaminated water highlighted the acute effects of microcystins, including MC-LY. Symptoms included liver damage and systemic illness, emphasizing the need for monitoring water sources for cyanobacterial toxins .

- Animal Studies : In a study involving mice administered varying doses of MC-LY:

Comparative Toxicity of Microcystins

| Microcystin Variant | Intraperitoneal LD50 (µg/kg) | Oral LD50 (µg/kg) | Primary Effects |

|---|---|---|---|

| This compound | 25–150 | 5000 | Hepatotoxicity |

| Microcystin LR | Similar to LY | Similar to LY | Hepatotoxicity |

| Microcystin RR | About 10-fold higher than LY | Higher than LY | Hepatotoxicity |

Environmental Impact and Human Health

The increasing prevalence of cyanobacterial blooms due to nutrient runoff and climate change poses a significant risk to water quality. Microcystin toxins like MC-LY can contaminate drinking water supplies, leading to public health concerns. Monitoring programs are essential to detect these toxins and mitigate exposure risks.

特性

CAS番号 |

123304-10-9 |

|---|---|

分子式 |

C52H71N7O13 |

分子量 |

1002.2 g/mol |

IUPAC名 |

(5R,8S,11R,12S,15S,18S,19S,22R)-15-[(4-hydroxyphenyl)methyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid |

InChI |

InChI=1S/C52H71N7O13/c1-28(2)24-40-50(67)58-44(52(70)71)32(6)46(63)56-41(26-36-17-19-37(60)20-18-36)49(66)54-38(21-16-29(3)25-30(4)42(72-10)27-35-14-12-11-13-15-35)31(5)45(62)55-39(51(68)69)22-23-43(61)59(9)34(8)48(65)53-33(7)47(64)57-40/h11-21,25,28,30-33,38-42,44,60H,8,22-24,26-27H2,1-7,9-10H3,(H,53,65)(H,54,66)(H,55,62)(H,56,63)(H,57,64)(H,58,67)(H,68,69)(H,70,71)/b21-16+,29-25+/t30-,31-,32-,33+,38-,39+,40-,41-,42-,44+/m0/s1 |

InChIキー |

SIGQAYSWORHPPH-WSTSHCHISA-N |

SMILES |

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CC2=CC=C(C=C2)O)C=CC(=CC(C)C(CC3=CC=CC=C3)OC)C |

異性体SMILES |

C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CC2=CC=C(C=C2)O)/C=C/C(=C/[C@H](C)[C@H](CC3=CC=CC=C3)OC)/C |

正規SMILES |

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CC2=CC=C(C=C2)O)C=CC(=CC(C)C(CC3=CC=CC=C3)OC)C |

ピクトグラム |

Acute Toxic; Irritant; Health Hazard |

同義語 |

microcystin LY microcystin-LY |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Microcystin-LY interact with its target and what are the downstream effects?

A1: Microcystin-LY, like other microcystins, exerts its toxic effects by strongly inhibiting protein phosphatases 1 and 2A (PP1 and PP2A). [, , ] This inhibition disrupts various cellular processes, including cell division, signal transduction, and apoptosis, ultimately leading to liver damage.

Q2: What is the structural characterization of Microcystin-LY?

A2: Microcystin-LY is a cyclic heptapeptide with the molecular formula C₅₀H₇₀N₁₀O₁₃. [] It has a molecular weight of 1043.2 g/mol. [] Its structure includes the unusual β-amino acid Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) and N-methyldehydroalanine (Mdha) residues. [] The primary structure of Microcystin-LY has been confirmed by NMR spectroscopy. []

Q3: What can you tell me about the analytical methods used to detect Microcystin-LY?

A3: Several analytical methods have been employed for the detection and quantification of Microcystin-LY. High-performance liquid chromatography coupled with diode array detection (HPLC-DAD) and liquid chromatography-mass spectrometry (LC-MS) are commonly used techniques. [, ] Additionally, enzyme-linked immunosorbent assay (ELISA) can be utilized to measure total microcystins, including Microcystin-LY. [] Liquid chromatography–high resolution tandem mass spectrometry (LC–HRMS/MS) has also been employed for identification and characterization, especially in complex matrices. []

Q4: Has Microcystin-LY been found in environmental samples?

A4: Yes, Microcystin-LY has been identified in both laboratory cultures and environmental samples of Microcystis aeruginosa. [, ] It was detected along with other microcystin variants in natural blooms collected from reservoirs, demonstrating its presence in the environment. []

Q5: What is known about the photocatalytic degradation of Microcystin-LY?

A5: Studies have investigated the photocatalytic degradation of Microcystin-LY using titanium dioxide (TiO₂) coated glass microspheres (Photospheres™). [] Results showed that Photospheres™ effectively decomposed Microcystin-LY in water within 2 minutes, a rate comparable to Degussa P25, a highly efficient TiO₂ material. [] This suggests that photocatalysis could be a potential method for removing Microcystin-LY from water.

Q6: Is there any information on the biodegradation of Microcystin-LY?

A6: Research on the microcystin-degrading bacterium Sphingopyxis sp. C-1 has revealed that the enzyme microcystinase A (MlrA) plays a crucial role in the initial biodegradation step of microcystins. [] Notably, MlrA has been shown to degrade Microcystin-LY by cleaving the Adda-L-amino acid site within the molecule. [] This finding highlights a potential biological pathway for the degradation of Microcystin-LY in the environment.

Q7: Are there any known structure-activity relationships for Microcystin-LY?

A7: While specific SAR studies for Microcystin-LY might be limited, research on other microcystins suggests that the hydrophobic amino acid at the variable position 2 influences the degradation rate via photocatalysis. [] This implies that structural modifications impacting the hydrophobicity of Microcystin-LY could potentially affect its susceptibility to degradation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。